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Compound of Interest

Compound Name:
2-Chloroquinoline-3-carbonyl

chloride

Cat. No.: B164066 Get Quote

Disclaimer: This guide provides a detailed summary of the spectroscopic data and synthetic

protocols for 2-chloroquinoline-3-carbaldehyde. It is assumed that the query for "2-
chloroquinoline-3-carbonyl chloride" may have been a mistyped request for the more

extensively documented and commercially available carbaldehyde analogue.

This technical whitepaper serves as a comprehensive resource for researchers, scientists, and

professionals in drug development, detailing the spectroscopic properties of 2-chloroquinoline-

3-carbaldehyde. The document outlines key analytical data, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the experimental

protocols for its synthesis and characterization.

Spectroscopic Data Summary
The following tables provide a consolidated view of the quantitative spectroscopic data for 2-

chloroquinoline-3-carbaldehyde, facilitating straightforward analysis and comparison.

Table 1: ¹H NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Reference

10.59 Singlet - 1H, -CHO [1]

10.55 Singlet - 1H, -CHO [2]

8.79 Singlet - 1H, H-4 [1]

8.76 Singlet - 1H, H-4 [2]

8.12 Doublet - 1H, H-8 [1]

8.07 Doublet 8.6 1H, H-8 [2]

8.03 Doublet - 1H, H-5 [1]

7.99 Triplet - 1H, H-6 [1]

7.98 Doublet 7.9 1H, H-5 [2]

7.89
Doublet of

Doublets
8.3, 7.7 1H [2]

7.74 Triplet - 1H, H-7 [1]

7.64
Doublet of

Doublets
8.3, 7.9 1H [2]

Table 2: ¹³C NMR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde
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Chemical Shift (δ) ppm Assignment

189.4 -CHO

150.3 C-2

140.5 C-4

133.7 Aromatic CH

130.6 Aromatic C

129.6 Aromatic C

129.1 Aromatic CH

127.7 Aromatic CH

126.6 Aromatic CH

121.2 Aromatic C

Reference for ¹³C NMR Data[2]

Table 3: IR Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde

Frequency (cm⁻¹) Assignment Reference

2820, 2738 Aldehyde C-H Stretch [1]

1690 Carbonyl (C=O) Stretch [1]

1600-1450 Aromatic C=C Stretch [1]

Table 4: Mass Spectrometry Data for 2-Chloroquinoline-3-carbaldehyde

Property Value Unit

Molecular Weight 191.61 g/mol

Exact Mass 191.0137915 Da
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Reference for Mass Spectrometry Data[3]

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of 2-chloroquinoline-3-

carbaldehyde are provided below.

Synthesis via Vilsmeier-Haack Reaction[1][4]

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-

carbaldehydes from the corresponding acetanilides.

Reagent Preparation: Freshly distilled phosphorus oxychloride (POCl₃, 0.35 mol) is added

dropwise to cooled (0°C) dimethylformamide (DMF, 0.15 mol) with continuous stirring to form

the Vilsmeier reagent.[1]

Reaction: The respective acetanilide (0.05 mol) is then added portion-wise to the Vilsmeier

reagent.[1] The mixture is heated to approximately 60-80°C for 8 to 16 hours.[1][4]

Work-up: Upon completion, the reaction mixture is cooled and poured into ice-cold water

(300 ml).[1] The resulting precipitate, 2-chloroquinoline-3-carbaldehyde, is then filtered.[4]

Purification: The crude product is recrystallized from ethyl acetate to yield the purified

compound.[1][4]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: NMR spectra are typically recorded on a 270 MHz or 300

MHz spectrometer.[1][2] Deuterated chloroform (CDCl₃) is commonly used as the solvent.[1]

[2]

IR Spectroscopy: Infrared spectra are obtained using the KBr-pellet technique on an FTIR

spectrometer.[3]

Mass Spectrometry: ESI mass spectra can be measured on a standard LCMS spectrometer.

[4]
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Visualized Experimental Workflow
The following diagram illustrates the synthesis and analysis workflow for 2-chloroquinoline-3-

carbaldehyde.
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Synthesis and Analysis Workflow of 2-Chloroquinoline-3-carbaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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